1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a benzyl group, a chloropyridinyl group, and two methyl groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of o-phenylenediamine with 6-chloropyridine-3-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and may require an acidic or basic environment to facilitate the cyclization process .
Chemical Reactions Analysis
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industrial Applications: The compound is explored for its potential use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The chloropyridinyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall biological activity .
Comparison with Similar Compounds
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
1-Benzyl-2-(6-fluoropyridin-3-yl)-5,6-dimethylbenzimidazole: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity and chemical properties.
1-Benzyl-2-(6-bromopyridin-3-yl)-5,6-dimethylbenzimidazole: Contains a bromine atom, potentially affecting its reactivity and interactions with biological targets.
1-Benzyl-2-(6-methylpyridin-3-yl)-5,6-dimethylbenzimidazole: Features a methyl group, which can influence its steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications .
Properties
IUPAC Name |
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-10-18-19(11-15(14)2)25(13-16-6-4-3-5-7-16)21(24-18)17-8-9-20(22)23-12-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLYQZNUCUMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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